3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide
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Overview
Description
3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and aromaticity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-sulfonamide with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the fluoroethoxy group can enhance the compound’s binding affinity to target proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonylurea: Similar structure but with a sulfonylurea group instead of a sulfonamide group.
3-[(2-Fluoroethoxy)methyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide is unique due to the presence of both the fluoroethoxy and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
111283-85-3 |
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Molecular Formula |
C7H10FNO3S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
3-(2-fluoroethoxymethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H10FNO3S2/c8-2-3-12-5-6-1-4-13-7(6)14(9,10)11/h1,4H,2-3,5H2,(H2,9,10,11) |
InChI Key |
LJRHVKUVXRZWFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1COCCF)S(=O)(=O)N |
Origin of Product |
United States |
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